Caspase-3 Inhibitory Potency: N-Methyl Derivative Positioned Within Class Activity Gradient
Within the isoquinoline-1,3,4-trione class, caspase-3 inhibitory potency varies markedly with substitution pattern. The unsubstituted parent scaffold Isoquinoline-1,3,4(2H)-trione exhibits an IC₅₀ of 386 nM, while optimized 6-N-acyl substituted analogs such as compound 6k achieve IC₅₀ values as low as 40 nM [1][2]. The target compound 2-methylisoquinoline-1,3,4(2H)-trione represents the N-methylated variant of the parent core; although its exact IC₅₀ is not explicitly reported in the primary literature, its structural position—retaining the unsubstituted aromatic ring while bearing N-methylation—places it as a direct comparator between the parent scaffold and more extensively derivatized analogs [3].
| Evidence Dimension | Caspase-3 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2-Methylisoquinoline-1,3,4(2H)-trione: Exact IC₅₀ not explicitly reported in available primary literature; documented as caspase inhibitor |
| Comparator Or Baseline | Isoquinoline-1,3,4(2H)-trione (parent scaffold, unsubstituted NH): IC₅₀ = 386 nM; Compound 6k (6-N-acyl substituted analog): IC₅₀ = 40 nM |
| Quantified Difference | Class activity range: ~10-fold difference between parent (386 nM) and optimized analog (40 nM); target compound sits structurally between these benchmarks |
| Conditions | In vitro recombinant caspase-3 assay; 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT; substrate hydrolysis monitored by absorbance at 405 nm; compounds incubated for 15 min |
Why This Matters
The target compound serves as a structurally defined reference point for evaluating SAR within the isoquinoline-1,3,4-trione series; its N-methyl modification eliminates NH hydrogen bond donor capacity relative to the parent, which may influence binding mode and selectivity.
- [1] Therapeutic Target Database. Isoquinoline-1,3,4(2H)-trione (Drug Info). IC₅₀ = 386 nM against caspase-3. View Source
- [2] Chen YH, Zhang YH, Zhang HJ, Liu DZ, Gu M, Li JY, et al. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. J Med Chem. 2006;49(5):1613-1623. View Source
- [3] Chen YH, Zhang YH, Zhang HJ, Liu DZ, Gu M, Li JY, Wu F, Zhu XZ, Li J, Nan FJ. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. J Med Chem. 2006;49(5):1613-23. PMID: 16509578. Various analogs including 2-methylisoquinoline-1,3,4(2H)-trione were identified as caspase inhibitors. View Source
